N-Nitrosotaurocholic acid
Description
Structure
3D Structure
Properties
CAS No. |
82660-96-6 |
|---|---|
Molecular Formula |
C26H44N2O8S |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-[nitroso-[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H44N2O8S/c1-15(4-7-23(32)28(27-33)10-11-37(34,35)36)18-5-6-19-24-20(14-22(31)26(18,19)3)25(2)9-8-17(29)12-16(25)13-21(24)30/h15-22,24,29-31H,4-14H2,1-3H3,(H,34,35,36)/t15-,16+,17-,18-,19?,20?,21-,22+,24?,25+,26-/m1/s1 |
InChI Key |
RGGOJLKORFRSHP-ZMEIFNLPSA-N |
SMILES |
CC(CCC(=O)N(CCS(=O)(=O)O)N=O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)N(CCS(=O)(=O)O)N=O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)N(CCS(=O)(=O)O)N=O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Related CAS |
76757-84-1 (mono-hydrochloride salt) |
Synonyms |
N-nitrosotaurocholic acid N-nitrosotaurocholic acid, monosodium salt |
Origin of Product |
United States |
Formation and Chemical Reactivity of N Nitrosotaurocholic Acid
Endogenous Pathways of Formation
The formation of N-Nitrosotaurocholic acid within the body is a complex process influenced by various physiological and biochemical factors.
Nitrosation of Taurocholic Acid
This compound is formed through the nitrosation of its precursor, taurocholic acid. nih.govfrontiersin.org This reaction involves the substitution of the hydrogen atom on the nitrogen of the taurine (B1682933) amide group with a nitroso group (-N=O). Taurocholic acid, a primary conjugated bile acid synthesized in the liver, serves as the substrate for this reaction. The presence of both the bile acid amide and a nitrosating agent is essential for the formation of the N-nitroso derivative. nih.govoup.com Studies have confirmed that this compound can be formed from taurocholic acid under simulated gastric conditions. researchgate.net
Role of Nitrite (B80452) and Acidic Environment in Vivo
The formation of N-nitrosamines, including NO-TCA, is significantly influenced by the presence of nitrite and an acidic environment in the stomach. fda.govmdpi.com Nitrite, which can be derived from dietary sources like cured meats and some vegetables or through the reduction of nitrate (B79036) by oral bacteria, is a key precursor. nih.goveaht.org In the acidic milieu of the stomach, nitrite is converted to nitrous acid (HNO₂). nih.gov Nitrous acid can then form dinitrogen trioxide (N₂O₃), a potent nitrosating agent that reacts with secondary amines, such as the amide group in taurocholic acid, to form N-nitrosamines. mdpi.comnih.gov The optimal pH for this nitrosation reaction is typically acidic, ranging from 3.0 to 4.0. mdpi.com While N-nitroso compounds can decompose under alkaline conditions, they are notably more stable in acidic and neutral environments. frontiersin.org
Catalysis by Gastric Microbiota and Inflammatory Responses
The gastric microbiota can play a crucial role in the formation of N-nitroso compounds. nih.govwits.ac.za Certain bacteria possess nitrate reductase enzymes, which can convert dietary nitrate into nitrite, thereby increasing the availability of this precursor for nitrosation. eaht.orgmdpi.com In conditions of reduced gastric acidity (hypochlorhydria), bacterial overgrowth can occur, further enhancing the production of nitrite and subsequent N-nitroso compounds. nih.govbmj.com Some bacteria can also directly catalyze the nitrosation of amines at a more neutral pH. tandfonline.com
Inflammatory conditions in the gastrointestinal tract can also contribute to nitrosamine (B1359907) formation. Chronic inflammation is associated with the increased expression of inducible nitric oxide synthase (iNOS), which produces nitric oxide. tandfonline.commdpi.com This nitric oxide can lead to the formation of nitrosating agents, thereby promoting endogenous nitrosation. mdpi.comnih.gov For instance, in hamsters infected with the liver fluke Opisthorchis viverrini, increased iNOS activity was linked to elevated endogenous nitrosation. nih.gov
Involvement of Nitric Oxide in Endogenous Nitrosation
Nitric oxide (NO), a signaling molecule involved in various physiological processes, is also implicated in endogenous nitrosation. nih.govtandfonline.com During inflammatory responses, iNOS is upregulated, leading to increased production of NO. mdpi.com NO can be oxidized to form various reactive nitrogen species, including dinitrogen trioxide (N₂O₃), which are potent nitrosating agents. nih.gov This process can contribute to the formation of N-nitrosamines from their precursors in tissues experiencing chronic inflammation. mdpi.comnih.gov Studies have shown that NO can inhibit the uptake of taurocholic acid by hepatocytes through the S-nitrosylation of the transport protein NTCP, a separate process from the formation of NO-TCA. nih.gov
Exogenous Precursors and Environmental Context of Nitrosamine Formation
Human exposure to N-nitroso compounds is not limited to endogenous formation. Exogenous precursors from diet and the environment are significant contributors. nih.govscience.gov Dietary nitrates and nitrites, commonly used as preservatives in cured meats, are primary precursors. nih.govwits.ac.za These compounds, upon ingestion, can participate in the nitrosation reactions described above.
The table below summarizes the key precursors and catalysts involved in the formation of N-nitrosamines.
| Category | Component | Role in Nitrosamine Formation |
| Endogenous Precursors | Taurocholic Acid | Substrate for nitrosation to form NO-TCA. nih.govfrontiersin.org |
| Glycocholic Acid | Substrate for nitrosation to form N-nitrosoglycocholic acid. nih.govfrontiersin.orgfrontiersin.org | |
| Nitrosating Agents | Nitrite (NO₂⁻) | Precursor to nitrous acid in acidic conditions. fda.govmdpi.comeaht.org |
| Nitric Oxide (NO) | Can be oxidized to form potent nitrosating agents like N₂O₃. mdpi.comnih.gov | |
| Catalysts/Influencing Factors | Acidic pH | Promotes the conversion of nitrite to nitrous acid, optimizing nitrosation. mdpi.comnih.gov |
| Gastric Microbiota | Can reduce nitrate to nitrite and catalyze nitrosation. nih.govwits.ac.zamdpi.com | |
| Inflammation | Induces iNOS, leading to increased NO production and nitrosation. tandfonline.commdpi.comnih.gov | |
| Exogenous Sources | Dietary Nitrates/Nitrites | Found in cured meats and some vegetables, serving as precursors. nih.govwits.ac.za |
Laboratory Synthesis Methodologies
The synthesis of this compound in a laboratory setting is crucial for studying its chemical and biological properties. The synthesis of N-nitroso bile acid conjugates, including NO-TCA, has been described in the scientific literature. nih.govmit.eduacs.org A general method involves the reaction of the parent bile acid conjugate, taurocholic acid, with a nitrosating agent under controlled conditions.
One common approach is the use of nitrous acid, which can be generated in situ from sodium nitrite and an acid. The reaction is typically carried out in an aqueous or mixed solvent system at a low temperature to control the reactivity of the nitrosating agent. Following the reaction, purification of the N-nitrosated product is necessary to remove unreacted starting materials and byproducts. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis. oup.comnih.gov The successful synthesis and characterization of NO-TCA have been reported, confirming its N-nitrosamide structure through spectral data. researchgate.net
Chemical Synthesis Procedures for this compound
The synthesis of this compound involves the nitrosation of its parent bile acid conjugate, taurocholic acid. This chemical transformation is generally achieved by reacting taurocholic acid with a source of the nitrosonium ion (NO⁺), typically derived from sodium nitrite in an acidic environment. researchgate.netmit.edu This acid-catalyzed reaction targets the secondary amide nitrogen of the taurine conjugate. mdpi.com
The general procedure involves dissolving the parent bile acid conjugate in a suitable solvent and treating it with a nitrosating agent. Under simulated gastric conditions, for instance, this compound can be formed from the reaction of taurocholic acid with nitrite. researchgate.net The reaction mixtures are carefully controlled for temperature to prevent unwanted side reactions or decomposition of the product. wikipedia.org
Table 1: Summary of a Typical Synthesis Approach for this compound
| Reactant | Reagent | Typical Conditions | Product |
|---|
Research has detailed the synthesis of various N-nitroso bile acid conjugates, providing a foundational methodology applicable to NOTC. mit.eduacs.org The successful synthesis yields the N-nitrosamide derivative, which can then be isolated and purified for further analysis.
Structural Elucidation Post-Synthesis
Following the synthesis of this compound, its molecular structure must be rigorously confirmed. This verification process employs a range of spectroscopic techniques to ensure the N-nitrosamide group has been successfully introduced onto the taurocholic acid backbone. nih.gov The spectral data obtained are compared against the expected structural features of the target molecule. researchgate.net
The primary methods for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution ¹H NMR spectroscopy is used to identify the protons within the molecule and their chemical environments. The formation of the N-nitroso group causes characteristic shifts in the signals of nearby protons, providing clear evidence of the successful nitrosation at the amide nitrogen. nih.gov
Infrared (IR) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy helps to identify the functional groups present in the molecule. The presence of the N-N=O group and changes in the amide bond region of the spectrum are key indicators of N-nitrosamide formation. nih.gov
Mass Spectrometry (MS) : Techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the synthesized compound. nih.gov The observed mass-to-charge ratio (m/z) must correspond to the calculated molecular weight of this compound, confirming its elemental composition.
Table 2: Spectroscopic Methods for Structural Elucidation of this compound
| Technique | Information Provided | Reference |
|---|---|---|
| ¹H NMR | Confirms the position of the nitroso group by analyzing shifts in proton signals. | nih.gov |
| FT-IR Spectroscopy | Identifies the N-N=O functional group and confirms changes to the amide bond. | nih.gov |
Collectively, these analytical methods provide comprehensive evidence to confirm the identity and structure of the synthesized this compound. nih.gov
Molecular and Cellular Mechanisms of Biological Activity
Genotoxicity and Mutagenicity Assessment
N-Nitrosotaurocholic acid (NO-TCA) has been shown to possess mutagenic properties and is capable of inducing DNA damage through the formation of various DNA adducts. aacrjournals.org Its genotoxic activity has been evaluated in bacterial assays and its mechanism involves direct interaction with DNA, leading to specific types of mutations. nih.govaacrjournals.org
NO-TCA reacts with DNA to form several distinct adducts. aacrjournals.org The interaction of NO-TCA with calf thymus DNA results in the detection of three primary types of adducts, including a major adduct and two less frequent bulky adducts. aacrjournals.org The formation of these adducts is a critical initiating step in the compound's mutagenic and potential carcinogenic activity. acs.orgnih.gov
The formation of O6-carboxymethyl-deoxyguanosine (O6-CM-dG) is a known consequence of exposure to certain N-nitroso compounds, particularly those derived from glycine (B1666218). oup.com While this compound (NO-TCA) is a taurine (B1682933) conjugate, the related N-nitroso bile acid, N-nitrosoglycocholic acid (NO-GCA), is known to produce O6-CM-dG. nih.govscience.gov In studies involving rat models with surgically induced duodenal content reflux, which allows bile acids to enter the stomach, O6-CM-dG adducts were detected in the glandular stomach. nih.govscience.gov The levels of these adducts increased over time, from 40.9 per 10⁸ nucleotides at 4 weeks to 56.3 per 10⁸ nucleotides at 8 weeks post-surgery. science.gov These levels were significantly higher than those in the sham-operated control groups. science.gov The formation of O6-CM-dG is considered a key event in the carcinogenesis associated with N-nitroso compounds. mdpi.comnih.gov Although O6-CM-dG is primarily linked to NO-GCA, its presence in biological systems exposed to mixed bile acids highlights a significant pathway of DNA damage. nih.gov
Table 1: O6-CM-dG Adduct Levels in Rat Glandular Stomach after Duodenal Reflux
| Time After Surgery | Adduct Level (per 10⁸ nucleotides) in Reflux Group | Adduct Level (per 10⁸ nucleotides) in Sham Group |
|---|---|---|
| 4 Weeks | 40.9 ± 9.4 | 5.8 ± 2.3 |
| 8 Weeks | 56.3 ± 3.2 | 5.9 ± 0.5 |
Data sourced from Terasaki et al., 2008. nih.govscience.gov
When NO-TCA is incubated with calf thymus DNA, the major adduct formed is 3-ethanesulfonic acid-2′-deoxycytidine (3-ESA-dC). aacrjournals.orgnih.gov Its structure was confirmed using various spectrometry techniques. acs.orgnih.gov In in vitro experiments with calf thymus DNA, the level of 3-ESA-dC was estimated to be 30.2 per 10⁵ nucleotides. aacrjournals.org This adduct is specific to the reaction of NO-TCA with 2'-deoxycytidine (B1670253). acs.orgnih.gov
In vivo studies have also confirmed the formation of 3-ESA-dC. aacrjournals.org After administration of NO-TCA to male Wistar rats, 3-ESA-dC was detected in both the glandular stomach and the colon. aacrjournals.orgacs.orgnih.gov The adduct levels in these tissues ranged from 0.22 to 0.29 per 10⁶ nucleotides. aacrjournals.org Furthermore, in rats with duodenal reflux, levels of 3-ESA-dC were found to be approximately four-fold higher than in control animals. nih.gov
Table 2: Formation Levels of 3-Ethanesulfonic Acid-2′-deoxycytidine (3-ESA-dC)
| Experimental Condition | Tissue/Matrix | Adduct Level (per nucleotide) |
|---|---|---|
| In Vitro | Calf Thymus DNA | 30.2 ± 6.21 per 10⁵ |
| In Vivo (Rat) | Glandular Stomach & Colon | 0.22 - 0.29 per 10⁶ |
Data sourced from Totsuka et al., 2005 and Terasaki et al., 2008. aacrjournals.orgacs.orgnih.gov
In addition to the major 3-ESA-dC adduct, NO-TCA forms two types of bulky adducts that contain the bile acid moiety. aacrjournals.org Through structural analysis, these have been identified as N4-cholyl-2′-deoxycytidine (N4-cholyl-dC) and N6-cholyl-2′-deoxyadenosine (N6-cholyl-dA). aacrjournals.orgacs.orgnih.gov These adducts are formed from the reaction of NO-TCA with 2'-deoxycytidine and 2'-deoxyadenosine, respectively. acs.orgnih.gov
During in vitro incubation with calf thymus DNA, these bulky adducts were produced at much lower levels than 3-ESA-dC. aacrjournals.org The formation level of N4-cholyl-dC was 3.40 per 10⁸ nucleotides, while N6-cholyl-dA was formed at a level of 1.69 per 10⁸ nucleotides. aacrjournals.org In vivo, only the N4-cholyl-dC adduct could be detected in the glandular stomach and colon of rats administered NO-TCA, and its level was approximately 500-fold lower than that of 3-ESA-dC. aacrjournals.orgacs.orgnih.gov
Table 3: In Vitro Formation Levels of Bulky Adducts from this compound
| Adduct Name | Formation Level (per 10⁸ nucleotides) |
|---|---|
| N4-cholyl-2′-deoxycytidine | 3.40 ± 0.16 |
| N6-cholyl-2′-deoxyadenosine | 1.69 ± 0.20 |
Data sourced from Totsuka et al., 2005. aacrjournals.org
O6-methylguanine (O6-MeG) is a well-established pro-mutagenic and carcinogenic DNA lesion that results from the alkylation of the O6 position of guanine. wikipedia.org This adduct mispairs with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations if not repaired. wikipedia.org The formation of O6-MeG is most often associated with N-nitroso compounds. wikipedia.org
Research indicates that the formation of O6-MeG from N-nitroso bile acids is specifically linked to N-nitrosated glycine conjugates, such as N-nitrosoglycocholic acid (NO-GCA), rather than taurine conjugates like NO-TCA. mdpi.comnih.govresearchgate.net Studies have shown that NO-GCA reacts with DNA to produce not only O6-carboxymethylguanine but also, unexpectedly, O6-methylguanine. researchgate.net The ability to form both carboxymethyl and methyl DNA adducts appears to be a general property of nitrosated glycine derivatives. researchgate.net In contrast, nitroso-taurine conjugates like NO-TCA are characterized by the formation of bulky adducts such as 3-ESA-dC. mdpi.comnih.gov
This compound is mutagenic in various assays, including the Salmonella typhimurium forward mutation assay and in diploid human lymphoblasts. nih.govaacrjournals.org Experiments using S. typhimurium reversion assays indicate that its mutagenic activity occurs via base substitution. aacrjournals.org
More detailed analysis of its mutational specificity has shown that NO-TCA induces a distinct pattern of mutations. aacrjournals.orgacs.org In S. typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, NO-TCA predominantly causes G to A transitions. aacrjournals.orgacs.orgnih.gov This corresponds to a G:C to A:T transition in the DNA duplex. mdpi.com This type of mutation is consistent with the formation of DNA adducts that interfere with normal DNA replication. The formation of adducts such as 3-ESA-dC and the bulky cholyl adducts may induce mispairing during DNA synthesis, leading to the observed G to A base substitutions. acs.orgnih.gov Further analysis has identified a specific mutational signature, termed Signature B2, which is specifically linked to N-nitroso-taurine bile acid conjugates like NO-TCA. mdpi.com
Table 4: Mutational Signature of this compound
| Assay System | Predominant Mutation Type | Associated Signature |
|---|---|---|
| Salmonella typhimurium TA100 | G to A transition (G:C → A:T) | Signature B2 |
Data sourced from Totsuka et al., 2005 and Chen et al., 2024. aacrjournals.orgacs.orgmdpi.com
Mutational Spectrum Analysis Induced by this compound
Influence of DNA Repair Pathways on Mutagenesis
DNA repair pathways play a crucial role in mitigating the mutagenic effects of this compound. The involvement of the nucleotide excision repair (NER) pathway has been demonstrated in studies comparing the effects of NO-TCA on normal human fibroblasts and NER-deficient cells. jst.go.jp When plasmids treated with NO-TCA were replicated in NER-deficient cells, the mutation frequency was 15 times higher than the background, whereas in normal cells with functional NER, the increase was only 5-fold. jst.go.jp This threefold higher mutation frequency in NER-deficient cells strongly indicates that the DNA damage induced by NO-TCA is actively repaired by the NER pathway. jst.go.jp N-nitroso compounds in general are known to cause DNA damage that engages various repair mechanisms, including base excision repair and direct damage reversal, which are critical in preventing mutagenesis. nih.govdntb.gov.ua The sensitivity of certain bacterial strains used in mutagenicity testing, for instance, is enhanced by deleting genes like uvrB, which eliminates error-free excision repair and forces the cell to use more error-prone pathways. nih.gov
In Vitro Genotoxicity Studies
Bacterial Reverse Mutation Assays (e.g., Salmonella typhimurium Ames Test)
This compound has demonstrated mutagenic activity in bacterial reverse mutation assays. nih.gov The Ames test, which utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, is a standard method for assessing the mutagenic potential of chemicals. eurofins.com.au A positive result indicates that the chemical can cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-deficient medium. eurofins.com.au
In quantitative Ames tests with S. typhimurium, this compound was shown to be mutagenic, with statistically significant increases in mutant fractions observed at concentrations around 0.12 mM. nih.gov The experiments indicated that NO-TCA causes mutagenesis primarily through base-pair substitutions. nih.gov This aligns with the principle of the Ames test, which uses strains like TA100 and TA1535 that are designed to detect mutagens causing this type of substitution. nih.govnib.si
| Assay | Organism/Strain | Key Finding | Reference |
|---|---|---|---|
| Quantitative Ames Test | Salmonella typhimurium | Showed a positive mutagenic response via base substitution. Significant mutant fractions were seen at ~0.12 mM. | nih.gov |
| supF Shuttle Vector Assay | Replicated in E. coli after treatment | Consistent with Ames test, showed G:C to A:T base substitutions in S. typhimurium TA100. | jst.go.jp |
Mammalian Cell Line Assays for DNA Damage and Mutagenesis
The genotoxicity of this compound has also been confirmed in mammalian cell line assays. In a forward mutation assay using diploid human lymphoblasts (TK6 cell line), NO-TCA was found to be mutagenic, yielding statistically significant mutant fractions at a concentration of 0.4 mM. nih.gov
Further studies using a supF shuttle vector plasmid introduced into human fibroblast cell lines (normal WI38-VA13 and NER-deficient XP2OS(SV)) provided more detailed insights. jst.go.jp Treatment of the plasmid with NO-TCA led to a dose-dependent increase in mutation frequency in the supF gene after replication in these cells. jst.go.jp The majority of these mutations were base substitutions (around 90%), with the remainder being deletions and insertions. jst.go.jp These assays are crucial for evaluating potential carcinogenicity, as they measure endpoints like chromosomal damage and gene mutations in a system more biologically relevant to humans.
| Assay Type | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Forward Mutation Assay | Diploid Human Lymphoblasts (TK6) | Statistically significant mutant fractions observed at 0.4 mM. | nih.gov |
| supF Shuttle Vector Assay | Normal Human Fibroblasts (WI38-VA13) | 5-fold increase in mutation frequency compared to background. | jst.go.jp |
| supF Shuttle Vector Assay | NER-Deficient Human Fibroblasts (XP2OS(SV)) | 15-fold increase in mutation frequency, indicating DNA damage is repaired by NER. | jst.go.jp |
Carcinogenesis Research in Model Systems
Role of this compound in Gastric Carcinogenesis Models
Research in animal models suggests that this compound, as a nitrosated bile acid conjugate, may contribute to gastric carcinogenesis. frontiersin.org N-nitroso compounds are a focus of gastric cancer research because they can be formed in the stomach from dietary precursors. mdpi.com Bile acids, when refluxed from the duodenum into the stomach, can react with nitrosating agents to form mutagenic N-nitroso compounds. frontiersin.org
Studies have confirmed that this compound and N-Nitrosoglycocholic acid are formed from the nitrosation of taurocholic acid and glycocholic acid, respectively. frontiersin.org Endogenous DNA adducts resulting from these N-nitroso bile acid conjugates have been detected in the glandular stomach of rats with induced duodenal contents reflux. frontiersin.org Furthermore, N-nitroso bile acids like N-Nitrosoglycocholic acid have been shown to be stable under acidic conditions typical of the stomach, which could enhance their carcinogenic potential. frontiersin.org These findings support the hypothesis that mutagenic, nitrosated bile acids could be a contributing factor in the development of gastric cancer, particularly in scenarios involving duodenogastric reflux. frontiersin.orgfrontiersin.org
Investigations into Esophageal Carcinogenesis Models
This compound (N-TCA) has been implicated as a potential causative agent in esophageal carcinogenesis, particularly in the context of duodenal and gastro-duodenal reflux. Animal models have been crucial in elucidating this relationship. Surgical models that induce reflux of duodenal contents into the esophagus have successfully produced esophageal carcinomas, including squamous cell carcinoma (ESCC), adenocarcinoma (EAC), and adenosquamous carcinoma, even without the administration of exogenous carcinogens. iiarjournals.orgoup.comclinicsofoncology.org This suggests that components within the refluxate, such as bile acids and their N-nitroso derivatives, are key players in the carcinogenic process. clinicsofoncology.org
In one type of model, an esophagogastroduodenal anastomosis (EGDA) is performed, which mimics the conditions of duodeno-gastro-esophageal reflux seen in some human conditions. oup.com These models have demonstrated the development of both Barrett's esophagus (a precursor to EAC) and EAC itself. oup.com The reflux of duodenal contents, containing bile acids that can be nitrosated to form compounds like N-TCA, is considered a critical factor for this neoplastic transformation. oup.comclinicsofoncology.org Studies using rat models with esophagojejunostomy have also pointed to the role of duodenal juice in inducing esophageal cancer. iiarjournals.orgoup.com
While direct administration of N-TCA in some esophageal models is less documented in the provided context, the strong association between duodenal reflux and esophageal cancer in animal studies provides indirect evidence for its role. iiarjournals.orgclinicsofoncology.org For instance, research has highlighted that refluxed duodenal contents are a more significant factor in inducing esophageal carcinogenesis than gastric acid alone. clinicsofoncology.org Some studies have even suggested that the volume of reflux could influence the type of cancer that develops, with smaller amounts potentially leading to ESCC and larger volumes to EAC. iiarjournals.org However, a study analyzing the duodenal juice of rats post-esophagojejunostomy did not detect N-TCA, indicating that the mechanisms might be complex and the compound may be formed in situ in the esophagus or be present in concentrations below the detection limit. oup.comnih.gov
Table 1: Esophageal Lesions in a Rat Duodenal Contents Reflux Model
| Histological Finding | Incidence in Reflux Model |
|---|---|
| Esophageal Squamous Cell Carcinoma (ESCC) | 40% iiarjournals.org |
| Esophageal Adenocarcinoma (EAC) | 20% iiarjournals.org |
| Adenosquamous Carcinoma | 40% iiarjournals.org |
| Specialized Columnar Epithelium | 77.8% oup.com |
Liver and Bile Duct Carcinogenesis Studies in Animal Models
The carcinogenicity of this compound has been directly demonstrated in the liver. In a long-term study, male Fischer rats were administered N-TCA orally. nih.gov The results showed that N-TCA is a potent carcinogen, inducing a high incidence of hepatocellular carcinomas. nih.gov Specifically, between 54% and 70% of the rats treated with N-TCA developed malignant liver tumors. nih.gov This was in stark contrast to the control group, which showed no malignant liver tumors. nih.gov
These findings establish a direct causal link between N-TCA exposure and the development of liver cancer in this animal model. The study also noted the appearance of gastric tumors, although at a lower, non-significant incidence compared to the liver tumors. nih.gov The development of cholangiocarcinoma (bile duct cancer) is often linked to chronic inflammation and cholestasis, conditions where bile acids accumulate. holzidoc.chxiahepublishing.com While the direct induction of cholangiocarcinoma by N-TCA alone is not explicitly detailed in the provided search results, the potent hepatocarcinogenicity of N-TCA, combined with the general understanding that bile acid-related damage is a risk factor for biliary cancers, suggests a plausible role. nih.govholzidoc.ch Models of biliary carcinogenesis often involve factors that cause chronic inflammation, such as liver fluke infection or chemical inducers, which create an environment where endogenous compounds like bile acids could be converted to carcinogens. holzidoc.chxiahepublishing.com
Table 2: Tumor Incidence in Male Fischer Rats Treated with this compound
| Tumor Type | Incidence in N-TCA Treated Group | Incidence in Control Group |
|---|---|---|
| Hepatocellular Carcinoma | 54% - 70% nih.gov | 0% nih.gov |
| Gastric Tumors | 12% - 13% nih.gov | 0% nih.gov |
Molecular and Cellular Events in this compound-Induced Carcinogenesis
Exposure to carcinogenic agents like this compound can lead to significant changes in the expression of genes that regulate cell growth, differentiation, and death. researchgate.netgutnliver.org While specific gene expression profiles solely for N-TCA are not detailed, studies on related N-nitroso compounds and carcinogenic processes provide insights. researchgate.netnih.gov For instance, in the context of bile acid-induced carcinogenesis, alterations in gene expression related to metabolic rewiring, extracellular matrix remodeling, and cell cycle regulation are common themes. nih.gov The acidic tumor microenvironment, which can be exacerbated by reflux, is known to drive changes in gene expression that promote a more aggressive cancer phenotype. nih.gov
In broader cancer models, tools like Gene Expression Profiling Interactive Analysis (GEPIA) are used to analyze gene expression datasets from tumors and normal tissues, allowing researchers to identify differentially expressed genes and explore their correlation with survival. cancer-pku.cn In the context of N-TCA-induced carcinogenesis, it is plausible that genes involved in DNA repair, apoptosis, and cell proliferation pathways would show altered expression. researchgate.net
This compound and the broader inflammatory environment it contributes to can modulate key intracellular signaling pathways involved in carcinogenesis. mdpi.com Nitric oxide (NO), a related reactive species, is a known signaling messenger that can influence pathways such as the PI3K/AKT pathway. mdpi.comnih.gov The activation of this pathway is crucial for cell survival and proliferation. Studies have shown that NO can modulate this pathway, which in turn phosphorylates various downstream targets. mdpi.com
Furthermore, bile acids themselves can activate pathways like the protein kinase C (PKC) pathway, which promotes cell proliferation. oup.com The interplay between N-nitroso compounds and these signaling cascades is a critical area of investigation. For example, some signaling pathways are modulated in response to cellular stress, and their dysregulation can prevent apoptosis and promote uncontrolled cell growth, which are hallmarks of cancer. plos.orgresearchgate.net The regulation of these pathways is complex, often involving a cascade of phosphorylation events and the activation of various kinases and transcription factors. researchgate.netebi.ac.uk
A key mechanism through which N-TCA is thought to exert its carcinogenic effects is the induction of chronic inflammation and oxidative stress. clinicsofoncology.org The presence of refluxed duodenal contents in the esophagus is a potent trigger for inflammation. clinicsofoncology.org Inflammatory cells release a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of oxidative and nitrosative stress. nih.govfrontiersin.org This environment can cause direct damage to cellular macromolecules, including DNA, lipids, and proteins. nih.gov
N-nitroso compounds are intrinsically linked to nitrosative stress. nih.gov Oxidative stress, in turn, can activate pro-inflammatory signaling pathways, such as those involving NF-κB, creating a vicious cycle that perpetuates tissue damage and promotes carcinogenesis. nih.govmdpi.com Bile acids have been shown to induce oxidative stress in colon cancer cells. mdpi.com This chronic inflammatory state is a well-established risk factor for various cancers, including those of the esophagus and liver. holzidoc.chfrontiersin.org The production of ROS and RNS can overwhelm the cell's antioxidant defenses, leading to the accumulation of damage that can initiate and promote tumor development. mdpi.comnih.gov
N-nitroso compounds are genotoxic agents that can form DNA adducts, leading to specific patterns of mutations known as mutational signatures. frontiersin.orgbiorxiv.org These signatures can provide clues about the underlying mutagenic process. wikipedia.org While a specific mutational signature for N-TCA is not explicitly defined in the provided results, research on other tobacco-specific nitrosamines like NNN and NNK reveals characteristic T>N and C>T mutations. biorxiv.org It is plausible that N-TCA, as an N-nitroso compound, would induce a similar spectrum of mutations.
The tumor suppressor gene p53 is a frequent target for mutations in many human cancers. amazonaws.com Missense mutations are common in p53, altering its function and disrupting its role in cell cycle control and apoptosis. amazonaws.com The carcinogenicity of N-TCA and N-nitrosoglycocholic acid has been linked to their mutagenic properties. nih.gov The detection of DNA adducts formed from these compounds in the stomach of reflux models confirms their ability to damage DNA directly. frontiersin.org Analysis of cancers associated with N-nitroso compound exposure often reveals specific mutational signatures, such as SBS2 and SBS13 (associated with APOBEC enzyme activity, which can be linked to inflammation) or SBS4 (associated with tobacco exposure). nih.gov The study of these signatures in N-TCA-induced tumors could further elucidate its specific mutagenic mechanism. nih.govbiorxiv.org
Induction of Inflammatory Responses and Oxidative Stress
Interactions with Biological Macromolecules
The biological activity of this compound (NO-TCA) at the molecular and cellular level is significantly influenced by its interactions with key biological macromolecules. These interactions can lead to alterations in genetic material and cellular processes.
This compound has been demonstrated to interact with Deoxyribonucleic Acid (DNA) primarily through covalent binding, resulting in the formation of DNA adducts. nih.govresearchgate.net These adducts are a form of DNA damage and are considered a critical step in the initiation of mutagenesis and carcinogenesis associated with this compound.
Research involving the incubation of NO-TCA with calf thymus DNA has successfully identified the formation of specific adducts. nih.govresearchgate.net One of the major adducts identified is 3-ethanesulfonic acid-2'-deoxycytidine (3-ESA-dC) . nih.gov The formation of this adduct was confirmed through the reaction of NO-TCA with 2'-deoxycytidine 3'-monophosphate (3'-dCp). nih.gov
In addition to this sulfonic acid adduct, NO-TCA also produces bulky adducts that incorporate the cholyl moiety of the bile acid. nih.gov Spectrometric analysis has identified these as N⁴-cholyl-2'-deoxycytidine (N⁴-cholyl-dC) and N⁶-cholyl-2'-deoxyadenosine (N⁶-cholyl-dA) . nih.govresearchgate.net These adducts have been detected in calf thymus DNA treated with NO-TCA. nih.gov
In vivo studies in male Wistar rats administered NO-TCA by gavage have confirmed the formation of these adducts in the glandular stomach and colon. nih.gov The levels of 3-ESA-dC were found to be significantly higher than those of N⁴-cholyl-dC, suggesting it is a more predominant lesion under these experimental conditions. nih.govresearchgate.net The formation of these various DNA adducts is believed to be the mechanism underlying the mutagenicity of NO-TCA, which has been observed to predominantly induce G:C to A:T base substitution mutations in bacterial and human cell-based assays. nih.govscispace.com
While covalent binding through adduct formation is the most extensively documented interaction, non-covalent interactions, such as electrostatic interactions or groove binding, may precede the covalent modification, but specific research detailing these non-covalent binding modes for NO-TCA is limited.
Table 1: DNA Adducts Formed by this compound in Male Wistar Rats
| Adduct | Tissue | Level (adducts per 10⁶ nucleotides) | Reference |
|---|---|---|---|
| 3-ethanesulfonic acid-dC | Glandular Stomach & Colon | 0.22 - 0.29 | nih.govresearchgate.net |
| N⁴-cholyl-dC | Glandular Stomach & Colon | ~500-fold lower than 3-ESA-dC | nih.govresearchgate.net |
While alkylating agents, as a class, are known to react with Ribonucleic Acid (RNA), specific studies detailing the direct interaction of this compound with RNA, including the formation of specific RNA adducts, are not extensively documented in the scientific literature. General studies on other N-nitroso compounds have shown the formation of adducts in RNA, but direct evidence and characterization of NO-TCA-RNA adducts remain a subject for further investigation.
The interaction of this compound with cellular proteins is an area that is not yet fully elucidated. As a DNA-damaging agent, NO-TCA implicitly triggers a cellular response that involves a host of proteins, particularly those in DNA repair pathways like base excision repair. For instance, the mutagenicity of N-NTCA has been noted to be independent of DNA glycosylase status in certain contexts, hinting at complex interactions with the DNA repair machinery. niph.go.jp However, specific research identifying the direct covalent or non-covalent binding of this compound to particular cellular proteins, such as DNA repair enzymes (e.g., PARP, DNA glycosylases), metabolic enzymes, or signaling proteins, is limited. The formation of protein adducts by NO-TCA has not been specifically characterized in the available literature.
Advanced Analytical Methodologies for N Nitrosotaurocholic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex mixtures, and its application is essential for isolating N-NTCA prior to detection. The choice between liquid and gas chromatography is dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-NTCA. niph.go.jp Its suitability stems from its ability to separate non-volatile and thermally sensitive compounds dissolved in a liquid mobile phase. For N-NTCA and related N-nitroso bile acid conjugates, reversed-phase HPLC is the most common approach. fda.gov In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to improve peak shape and ionization efficiency. chromatographyonline.comsigmaaldrich.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
One study analyzing duodenal juice for N-nitroso bile acids employed HPLC coupled to a mass spectrometer to separate bile acids and their nitroso derivatives, highlighting the technique's application in complex biological samples. nih.gov The use of gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with a wide range of polarities.
Table 1: Typical HPLC Parameters for N-Nitrosotaurocholic Acid Analysis This table is interactive. Click on the headers to sort the data.
| Parameter | Description | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., ACE Excel C18-AR) | Provides effective retention and separation of bile acid conjugates based on hydrophobicity. fda.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid aids in protonation for subsequent mass spectrometry detection. chromatographyonline.comfda.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | The organic modifier used to elute the compound from the column. chromatographyonline.comsigmaaldrich.com |
| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities within a single analytical run. |
| Flow Rate | 0.2 - 0.6 mL/min | A typical flow rate for analytical HPLC columns, balancing analysis time and separation efficiency. protocols.io |
| Detector | Mass Spectrometer (MS) | Provides the high selectivity and sensitivity required for detecting trace levels of N-NTCA. |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. peakscientific.com However, its direct application for analyzing this compound is severely limited. N-NTCA is a large, non-volatile, and thermally labile molecule. The high temperatures required for GC analysis (typically >200°C in the injection port) would cause it to decompose rather than volatilize intact. epa.gov For instance, N-nitrosodiphenylamine is known to decompose completely to diphenylamine (B1679370) in a standard GC inlet. epa.gov
Furthermore, GC-based methods have been found to cause the degradation of some molecules, leading to the artificial formation of other nitrosamines, which would result in inaccurate quantification. fda.gov To analyze non-volatile compounds like N-NTCA by GC, a chemical derivatization step would be necessary to convert it into a more volatile and stable derivative. This process adds complexity and potential for analytical error. Therefore, GC is not considered a standard or suitable method for the direct analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometric Detection and Characterization
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the analysis of N-NTCA due to its exceptional sensitivity and specificity, providing definitive molecular weight information and structural details.
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is the definitive technique for the analysis of N-NTCA. escholarship.org LC separates the compound from the sample matrix, after which it is ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer.
Tandem Mass Spectrometry (MS/MS) offers an even higher degree of certainty and is used for quantitative analysis in complex matrices. nationalmaglab.org In an MS/MS experiment, the N-NTCA molecule is selected in the first mass analyzer (MS1), fragmented, and the resulting characteristic fragment ions are detected in a second mass analyzer (MS2). nationalmaglab.org This process, often called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific. A key fragmentation pathway for N-nitroso compounds is the neutral loss of the nitroso group (NO). nih.gov In one study, neutral loss experiments monitoring the loss of nitric oxide were used to screen for nitroso derivatives, although N-NTCA was not detected in the samples being analyzed. nih.gov
Table 2: Illustrative MS/MS Transitions for this compound Detection This table is interactive. Click on the headers to sort the data.
| Ion Type | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Fragmentation Pathway |
|---|---|---|---|
| Quantifier | 529.3 | 499.3 | Neutral loss of Nitric Oxide (NO) |
| Qualifier | 529.3 | 124.0 | Fragment corresponding to the taurine (B1682933) moiety [C₂H₆NO₃S]⁻ (in negative mode) or related fragment |
| Qualifier | 529.3 | 373.3 | Cleavage of the amide bond and loss of taurine conjugate |
As with standard GC, Gas Chromatography-Mass Spectrometry (GC-MS) is not a suitable technique for the direct analysis of intact this compound. The primary obstacle is the compound's lack of volatility and its tendency to degrade at the high temperatures used in GC systems. epa.govfda.gov Attempting to analyze N-NTCA by GC-MS would likely result in the detection of its thermal decomposition products rather than the parent molecule, leading to erroneous identification and quantification. GC-MS methods are highly effective for volatile organic compounds, but N-NTCA falls well outside this category. epa.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a significant advantage in the unequivocal identification of N-NTCA. niph.go.jp Unlike nominal mass instruments, which measure mass to the nearest integer, HRMS instruments (like Orbitrap or TOF analyzers) measure the mass-to-charge ratio to several decimal places. uni-saarland.de This "exact mass" measurement allows for the calculation of the compound's elemental formula.
This capability is crucial for distinguishing N-NTCA from other endogenous compounds that might have the same nominal mass but a different elemental composition. The development of LC-HRMS methods has been a key advancement, particularly in the broader field of nitrosamine (B1359907) analysis, as it avoids the thermal degradation issues associated with GC-based methods while providing high confidence in compound identification. fda.gov The combination of chromatographic retention time, accurate mass, and MS/MS fragmentation patterns provides the highest level of analytical certainty for the identification and quantification of this compound. escholarship.org
Table 3: Accurate Mass Data for this compound This table is interactive. Click on the headers to sort the data.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₆H₄₄N₂O₇S | Defines the exact number of atoms of each element in the molecule. |
| Nominal Mass | 528 Da | The integer mass of the most abundant isotopes, insufficient for unambiguous identification. |
| Monoisotopic (Exact) Mass | 528.2869 Da | The calculated mass using the most abundant isotope of each element, allowing for high-confidence identification. |
| Protonated Ion [M+H]⁺ (m/z) | 529.2942 | The accurate mass-to-charge ratio detected by HRMS in positive ion mode. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Radiochemical and Postlabeling Methods
Radiochemical methods, particularly those involving isotopic labeling, offer exceptional sensitivity for the detection and quantification of DNA modifications. These techniques are fundamental in genotoxicity studies where the levels of DNA adducts can be extremely low.
32P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying carcinogen-DNA adducts, even when present at very low frequencies. nih.gov The technique's high sensitivity, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, makes it suitable for analyzing DNA from tissues exposed to environmental carcinogens or endogenous mutagens like this compound. nih.gov The general procedure involves four key steps:
Enzymatic Digestion: DNA is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates. nih.gov
Adduct Enrichment: The adducts are often enriched to increase the sensitivity of the assay. nih.gov
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov
Chromatographic Separation and Detection: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and then detected and quantified by measuring their radioactive decay. nih.govnih.gov
Research has successfully applied the ³²P-postlabeling assay to study the genotoxicity of this compound (NO-TCA). In one study, calf thymus DNA was incubated with NO-TCA, and the formation of DNA adducts was clearly detected using the ³²P-postlabeling method. nih.gov Further investigation revealed that NO-TCA reacts specifically with deoxycytidine 3'-monophosphate (3'-dCp). nih.gov When NO-TCA was administered to rats, DNA adducts were detected in the glandular stomach and colon, demonstrating its genotoxic potential in vivo. nih.gov
| Biological System | Detected Adduct | Adduct Level (per 10⁶ nucleotides) | Key Finding | Reference |
|---|---|---|---|---|
| Calf Thymus DNA (in vitro) | 3-ethanesulfonic acid-dC | Not specified | Demonstrated direct adduct formation between NO-TCA and DNA. | nih.gov |
| Calf Thymus DNA (in vitro) | N4-cholyl-dC | Not specified | Identified a second type of adduct formed from the cholic acid moiety. | nih.gov |
| Male Wistar Rat (in vivo - glandular stomach and colon) | ethanesulfonic acid-dC | 0.22-0.29 | Confirmed in vivo formation of DNA adducts following oral administration. | nih.gov |
| Male Wistar Rat (in vivo - glandular stomach and colon) | N4-cholyl-dC | ~500-fold lower than ethanesulfonic acid-dC | Showed that the ethanesulfonic acid adduct is the major lesion formed in vivo. | nih.gov |
Chemiluminescence and Other Optical Detection Approaches
Chemiluminescence (CL) and other optical methods provide alternative, highly sensitive platforms for the detection of N-nitroso compounds and their reaction products.
Chemiluminescence detection is often coupled with HPLC for the analysis of N-nitrosamines. One common approach involves the photolytic cleavage of the N-N=O bond by UV irradiation, which generates nitric oxide (NO). researchgate.netnih.gov The produced NO then reacts with an oxidizing agent, such as ozone, to form electronically excited nitrogen dioxide (NO₂). As NO₂ returns to its ground state, it emits light (chemiluminescence), and the intensity of this light is proportional to the concentration of the N-nitroso compound. nih.govresearchgate.net This method is highly specific and sensitive, with detection limits in the nanogram per liter (ng/L) range for some N-nitrosamines in water samples. researchgate.net Another CL system involves the UV-induced transformation of N-nitrosamines into peroxynitrite, which then reacts with luminol (B1675438) to produce light without the need for an external oxidant. researchgate.net
Other optical detection techniques, while not yet widely reported specifically for this compound, hold potential for future applications. These include:
Fluorescence Spectroscopy: This method can be used if the target molecule is fluorescent or can be labeled with a fluorescent tag. berkeley.edu
Surface Plasmon Resonance (SPR): SPR-based biosensors detect changes in the refractive index at a sensor surface, enabling real-time, label-free detection of binding events, such as DNA-adduct interactions. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS): SERS provides highly sensitive and specific chemical fingerprinting and has been used to detect various analytes in biofluids. nih.gov
| Method | Principle | Advantages | Potential Application for NO-TCA | Reference |
|---|---|---|---|---|
| HPLC-Chemiluminescence (Ozone-based) | Photolytic cleavage of N-NO bond, followed by reaction of NO with ozone to produce light. | High specificity and sensitivity for N-nitroso compounds. | Direct quantification of NO-TCA in biological fluids or environmental samples. | nih.govresearchgate.net |
| HPLC-Chemiluminescence (Luminol-based) | UV-induced conversion to peroxynitrite, which reacts with luminol to produce light. | High sensitivity, no need for external oxidant. | Determination of NO-TCA at trace levels. | researchgate.net |
| Fluorescence Spectroscopy | Detection of emitted light from a fluorescent molecule after excitation. | High sensitivity. | Detection of fluorescent derivatives of NO-TCA or its adducts. | berkeley.edu |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon analyte binding to a sensor surface. | Label-free, real-time analysis. | Studying the kinetics of NO-TCA-DNA binding interactions. | nih.gov |
Challenges in Detection and Quantification in Complex Biological Matrices
The accurate detection and quantification of this compound and its DNA adducts in biological samples are fraught with analytical challenges. Biological matrices such as tissues, blood, and urine are incredibly complex, containing a multitude of endogenous compounds that can interfere with the analysis. nih.govmdpi.commdpi.com
Key challenges include:
Low Concentrations: this compound and its adducts are often present at trace or ultra-trace levels (ng/mL or lower) in biological systems. mdpi.com This necessitates highly sensitive analytical methods and efficient sample enrichment procedures to bring the analyte to a detectable concentration. mdpi.com
Matrix Effects: The complex composition of biological samples can significantly impact the analytical signal, either suppressing or enhancing it. mdpi.com For instance, the high salt content and presence of numerous proteins and lipids in blood plasma or tissue homogenates can interfere with chromatographic separation and mass spectrometric ionization. nih.govmdpi.com
Sample Preparation: Extensive sample preparation is required to isolate the analyte of interest and remove interfering substances. This multi-step process, which may include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization, can be time-consuming and a potential source of analyte loss or contamination. mdpi.com
Chemical Instability: Some N-nitroso compounds can be unstable under certain pH or light conditions, potentially degrading during sample collection, storage, and analysis. acs.org For example, this compound decomposes in mildly alkaline aqueous solutions. acs.org This requires careful control over experimental conditions to ensure the integrity of the analyte.
Lack of Standards: The quantification of novel or rare DNA adducts can be hampered by the lack of pure, certified reference standards, which are essential for method calibration and validation. berkeley.edu
Overcoming these challenges requires a combination of sophisticated sample cleanup protocols, advanced separation techniques like two-dimensional gas chromatography (2D-GC) or comprehensive liquid chromatography, and highly sensitive and selective detectors such as tandem mass spectrometry (MS/MS) or ³²P-postlabeling. berkeley.edumdpi.com
Theoretical and Computational Investigations
Structure-Activity Relationship Modeling for N-Nitrosated Bile Acid Conjugates
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to determine how the chemical structure of a compound influences its biological activity. dovepress.comnih.gov For N-nitrosated bile acid conjugates, these models aim to correlate specific molecular features with their observed mutagenic and carcinogenic effects. nih.gov The general approach involves identifying molecular descriptors—such as electronic properties, hydrophobicity, and steric parameters—and building a mathematical model that links them to a biological endpoint. analis.com.mymdpi.com
The biological activity of N-nitrosated bile acids is largely defined by their ability to act as alkylating agents, leading to the formation of DNA adducts. aacrjournals.orgnih.gov The structure of the parent bile acid and the nature of the conjugated amino acid are key determinants of this activity. A critical comparison can be made between taurine-conjugated nitrosamides, like N-Nitrosotaurocholic acid (NO-TCA), and their glycine-conjugated counterparts, such as N-nitrosoglycocholic acid (NO-GCA).
Key structural determinants for the activity of N-nitrosated bile acid conjugates include:
The Conjugated Amino Acid: The amino acid moiety (taurine or glycine) directly influences the compound's stability and the type of reactive species generated upon decomposition. aacrjournals.orgnih.gov this compound decomposes to yield a reactive species that forms 3-ethanesulfonic acid-2′-deoxycytidine (3-ESA-dC) as a major DNA adduct. aacrjournals.org In contrast, N-nitrosoglycocholic acid generates a different reactive species that leads to O6-carboxymethyl-deoxyguanosine (O6-CM-dG). aacrjournals.org
Stability and Half-Life: The stability of the N-nitroso bond is a crucial factor. Studies have shown that taurine-conjugated N-nitrosamides can exhibit different stability profiles compared to glycine (B1666218) conjugates. For instance, N-nitrosotauroursodeoxycholic acid was found to have a significantly longer half-life (15-17 hours) than N-nitrosoglycoursodeoxycholic acid (5-7 hours) in aqueous buffer solutions, suggesting the taurine (B1682933) conjugate is more stable and may persist longer to exert its effects. nih.gov
The table below summarizes the relationship between the structure of different N-nitrosated bile acid conjugates and their resulting DNA adducts, which is a primary measure of their activity.
| Compound Name | Conjugated Amino Acid | Key DNA Adduct(s) | Resulting Mutations |
| This compound (NO-TCA) | Taurine | 3-ethanesulfonic acid-2′-deoxycytidine (3-ESA-dC), N4-cholyl-2′-deoxycitidine, N6-cholyl-2′-deoxyadenosine aacrjournals.org | G to A transitions aacrjournals.org |
| N-Nitrosoglycocholic acid (NO-GCA) | Glycine | O6-carboxymethyl-deoxyguanosine (O6-CM-dG), N7-carboxymethyl-deoxyguanosine, N3-carboxymethyl-deoxyadenosine aacrjournals.org | Not specified |
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reaction mechanisms of molecules like this compound. nih.govrsc.org These calculations can predict reaction pathways, transition state energies, and activation barriers, which are essential for understanding a compound's reactivity. nih.govfrontiersin.org
For N-nitrosamines and N-nitrosamides, the carcinogenic activity is linked to their metabolic or chemical decomposition to form highly reactive electrophilic species. nih.gov The general pathway involves the formation of a diazonium ion, which then acts as a potent alkylating agent that can modify DNA bases. frontiersin.org Quantum chemical calculations for this compound would model this decomposition process, starting from the cleavage of the N-nitroso bond. The calculations can determine the Gibbs free energies of reaction (thermodynamics) and the activation energy barriers (kinetics) for each step. nih.gov
Key parameters derived from quantum chemical calculations help to quantify reactivity and stability:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO (Δε) indicates the chemical reactivity and stability of the molecule. mdpi.com
Global Reactivity Descriptors: From HOMO and LUMO energies, indices like chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. mdpi.com A high electrophilicity index for the reactive intermediates of this compound would confirm their potential to attack electron-rich sites on DNA bases.
Activation and Reaction Energies: DFT calculations can map the entire energy profile of the decomposition of this compound to its ultimate alkylating species. This includes identifying the transition state structures and calculating the energy barriers that must be overcome for the reaction to proceed, providing a quantitative measure of the compound's stability and the feasibility of its activation pathway. frontiersin.org
The table below outlines key quantum chemical descriptors and their significance in assessing the reactivity of this compound's intermediates.
| Quantum Chemical Descriptor | Formula | Significance for Reactivity and Stability |
| HOMO-LUMO Energy Gap (Δε) | Δε = εLUMO - εHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com |
| Chemical Potential (μ) | μ ≈ (εHOMO + εLUMO) / 2 | Represents the "escaping tendency" of electrons from a system. mdpi.com |
| Chemical Hardness (η) | η ≈ (εLUMO - εHOMO) | Measures the resistance to change in electron distribution; higher hardness implies lower reactivity. mdpi.com |
| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic nature of a molecule; a higher value indicates a stronger electrophile. mdpi.com |
Molecular Docking and Dynamics Simulations of Macromolecular Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand), such as this compound or its reactive metabolites, and a biological macromolecule (receptor), such as DNA or proteins. nih.gov
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. analis.com.myd-nb.info For this compound, docking studies would focus on the interaction of its ultimate alkylating agent with DNA. The process involves:
Preparation of Structures: Obtaining the 3D structures of the DNA sequence and the ligand. The protein or DNA structure is prepared by removing water, adding hydrogen atoms, and assigning charges. analis.com.myjppres.com
Defining the Binding Site: A grid box is defined around the target site on the DNA molecule, such as the N7 or O6 positions of guanine, which are known targets for alkylation. d-nb.info
Docking Simulation: An algorithm systematically samples different conformations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding free energy. analis.com.my The results reveal the most stable binding pose and the key interactions (e.g., covalent bonds, hydrogen bonds, van der Waals forces) responsible for binding. d-nb.info
Molecular Dynamics (MD) Simulations provide a dynamic picture of the macromolecular complex over time. nih.gov While docking provides a static snapshot, MD simulations model the movements and conformational changes of the ligand-receptor complex in a simulated physiological environment (explicit solvent and ions). uams.edufrontiersin.org An MD simulation of a DNA adduct formed by this compound could:
Assess the stability of the adduct over time.
Reveal how the adduct perturbs the local and global structure of the DNA double helix.
Analyze the role of water molecules in mediating the interaction. frontiersin.org
Calculate the binding free energy with higher accuracy using methods like Potential of Mean Force (PMF). nih.gov
The table below summarizes the information that can be obtained from these two powerful computational techniques.
| Computational Technique | Primary Goal | Key Information Obtained |
| Molecular Docking | Predict the binding pose and affinity of a ligand to a receptor. | Binding free energy (kcal/mol), optimal binding orientation, identification of key interacting residues, types of interactions (hydrogen bonds, hydrophobic, etc.). d-nb.infojppres.com |
| Molecular Dynamics (MD) Simulation | Study the dynamic behavior and stability of a ligand-receptor complex over time. | Conformational changes, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), analysis of interaction stability, role of solvent, more accurate binding free energy calculations. nih.govfrontiersin.org |
Research Gaps and Future Directions
Unexplored Mechanistic Pathways of N-Nitrosotaurocholic Acid Activity
The primary mechanism of N-TCA's carcinogenicity is believed to be its ability to act as an alkylating agent, leading to the formation of DNA adducts. Specifically, it can lead to the formation of O6-carboxymethyldeoxyguanosine (O6-CMdG) in DNA. nih.govescholarship.org The formation of such adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. nih.gov One area that warrants further investigation is the precise sequence of molecular events following N-TCA exposure. While the formation of DNA adducts is a critical initiating step, the subsequent cellular responses, including the activation of specific DNA repair pathways and the potential for inducing cellular senescence or apoptosis, are not fully understood. nih.gov
It has been observed that N-nitroso bile acid conjugates can be formed by the nitrosation of glycocholic and taurocholic acids. frontiersin.org These nitrosated bile acid conjugates are considered to have mutagenic properties that could play a role in the development of esophageal and gastric cancers. frontiersin.org In rat models of duodenal content reflux, the endogenous formation of DNA adducts from N-nitrosoglycocholic acid and this compound has been detected in the glandular stomach. frontiersin.orgscience.gov This suggests that the reflux of duodenal contents, which include bile acid conjugates, into the stomach can lead to the in vivo formation of these carcinogenic compounds. science.govscience.gov
The stability of N-nitroso compounds is also a factor. For instance, N-nitroso glycocholic acid decomposes rapidly under alkaline conditions but is relatively stable in acidic and neutral environments, suggesting that highly acidic conditions in the stomach could contribute to carcinogenesis by stabilizing these mutagenic compounds. frontiersin.org
Development of Novel Analytical Techniques for Enhanced Sensitivity
Accurate and sensitive detection of N-TCA and its metabolites in biological matrices is paramount for both research and potential clinical applications. Current analytical methods, while valuable, may have limitations in terms of detection limits and the ability to analyze complex biological samples. nih.gov Future research should focus on developing novel analytical techniques with enhanced sensitivity and specificity.
The advancement of mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), has been crucial for detecting N-nitrosamine impurities in various substances. nih.govatdbio.com Further refinements of these techniques, including the use of advanced ionization sources and high-resolution mass analyzers, could lower the limits of detection for N-TCA and its DNA adducts. nih.gov
Moreover, the development of methods that allow for the in situ detection and imaging of N-TCA and its molecular targets within cells and tissues would provide invaluable spatial and temporal information about its mechanism of action. Techniques like fluorescence microscopy, coupled with novel molecular probes specific for N-TCA or its adducts, could offer unprecedented insights. The use of high-performance liquid chromatography (HPLC) with online UV irradiation and luminol (B1675438) chemiluminescence detection is another innovative approach for the sensitive determination of N-nitrosamines. researchgate.net
| Analytical Technique | Principle | Potential Application for N-TCA Research |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. nih.gov | Quantifying N-TCA and its metabolites in biological fluids and tissues with high sensitivity and specificity. nih.gov |
| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Separates compounds, which are then detected based on their absorption of UV light or their fluorescence properties. researchgate.net | Routine analysis of N-TCA in experimental samples, particularly when coupled with derivatization to enhance sensitivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then identified by their mass spectrum. nih.gov | Analysis of volatile derivatives of N-TCA or its breakdown products. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge and size in a capillary tube. nih.gov | High-resolution separation of N-TCA from complex mixtures. |
| 32P-Postlabeling | A highly sensitive method to detect DNA adducts by incorporating a radioactive phosphate (B84403) group. science.gov | Detecting and quantifying N-TCA-induced DNA adducts in in vivo and in vitro studies. science.gov |
Advanced In Vitro and In Vivo Model Systems for Pathogenesis Studies
To better understand the pathogenesis associated with N-TCA exposure, the development and utilization of more sophisticated model systems are essential. While traditional 2D cell cultures have provided foundational knowledge, they often fail to replicate the complex microenvironment of tissues. uu.nl
Advanced in vitro models, such as 3D organoids and "organ-on-a-chip" systems, offer a more physiologically relevant platform to study the effects of N-TCA. uu.nlmdpi.com These models can better mimic cell-cell and cell-matrix interactions, as well as nutrient and waste gradients found in vivo. uu.nl For instance, gastric or intestinal organoids could be used to investigate the specific effects of N-TCA on different cell types within the gastrointestinal epithelium and to study the initiation and progression of carcinogenesis in a more controlled yet realistic environment. mdpi.com
In the realm of in vivo studies, while rodent models have been instrumental, there is a need for models that more accurately recapitulate human physiology and disease progression. nih.gov The use of humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, could provide a more predictive platform for studying the carcinogenic effects of N-TCA and for testing potential preventative or therapeutic interventions. isidore-project.eunuvisan.com Furthermore, animal models that mimic specific human conditions, such as chronic inflammation or bile acid reflux, can provide critical insights into how these factors might modulate the carcinogenicity of N-TCA. science.govniph.go.jp
| Model System | Description | Relevance to N-TCA Research |
| 2D Cell Cultures | Monolayers of cells grown on a flat surface. | Basic screening of N-TCA cytotoxicity and genotoxicity. |
| 3D Organoids | Self-organizing 3D structures derived from stem cells that mimic the architecture and function of an organ. mdpi.com | Studying the long-term effects of N-TCA on tissue-like structures and carcinogenesis. mdpi.com |
| Organ-on-a-Chip | Microfluidic devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems. frontiersin.org | Investigating the dynamic interactions of N-TCA with specific organs and the systemic effects. |
| Rodent Models | Genetically modified or surgically altered rats and mice to study disease. nih.govnuvisan.com | In vivo investigation of N-TCA carcinogenicity, metabolism, and biodistribution. science.govscience.gov |
| Humanized Mouse Models | Immunodeficient mice engrafted with functional human genes, cells, or tissues. isidore-project.eu | Evaluating the human-specific responses to N-TCA exposure and testing targeted therapies. |
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of N-TCA's biological impact requires the integration of data from various "omics" platforms. nih.gov This multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular and molecular perturbations induced by N-TCA. nih.govfrontiersin.orgquantori.com
For example, transcriptomic analysis can reveal changes in gene expression profiles following N-TCA exposure, identifying key signaling pathways that are activated or repressed. researchgate.net Proteomic studies can identify proteins that are post-translationally modified by N-TCA or whose expression levels are altered, providing insights into the functional consequences of exposure. frontiersin.org Metabolomic analysis can uncover changes in the cellular metabolic landscape, which could be both a cause and a consequence of N-TCA-induced toxicity. frontiersin.org
The integration of these large datasets requires sophisticated bioinformatics tools and computational modeling. nih.govfrontiersin.org By combining multi-omics data, researchers can construct detailed molecular networks and pathways that are disrupted by N-TCA, leading to the identification of novel biomarkers of exposure or effect, as well as potential targets for therapeutic intervention. nih.govmixomics.org This systems-level approach will be instrumental in moving beyond a reductionist view of N-TCA's activity to a more comprehensive and predictive understanding of its role in carcinogenesis. nih.gov
| Omics Field | Information Provided | Application in N-TCA Research |
| Genomics | Study of the complete set of DNA, including all of its genes. frontiersin.org | Identifying genetic predispositions that may increase susceptibility to N-TCA-induced cancer. |
| Transcriptomics | Study of the complete set of RNA transcripts produced by the genome. researchgate.net | Characterizing changes in gene expression patterns in response to N-TCA exposure. researchgate.net |
| Proteomics | Study of the entire set of proteins produced by an organism. frontiersin.org | Identifying protein adducts and alterations in protein expression and signaling pathways affected by N-TCA. frontiersin.org |
| Metabolomics | Study of the complete set of small-molecule metabolites within a cell, tissue, or organism. frontiersin.org | Uncovering metabolic pathways disrupted by N-TCA and identifying potential biomarkers of exposure. frontiersin.org |
Q & A
Q. What are the established laboratory methods for synthesizing N-Nitrosotaurocholic acid (NTCA)?
NTCA is synthesized via nitrosation of the parent bile acid taurine conjugate under acidic conditions. Key steps include:
- Reacting taurocholic acid with nitrous acid (HNO₂) at controlled pH (e.g., 3.0–4.0) to avoid side reactions.
- Purification via crystallization or chromatography to isolate NTCA from unreacted precursors .
- Validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity.
Q. How can NTCA be detected and quantified in biological matrices?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate NTCA from urine, serum, or tissue homogenates .
- Internal standards : Use isotopically labeled analogs (e.g., NTCA-d₄) to correct for matrix effects and ionization variability .
- Detection limits : Achieve sensitivity down to 0.1 ng/mL with optimized collision energy and multiple reaction monitoring (MRM) transitions .
Q. What safety protocols are critical when handling NTCA in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Q. Which physicochemical properties of NTCA influence its experimental stability?
- pH sensitivity : NTCA degrades in alkaline conditions (pH > 8.0), necessitating storage in acidic buffers (pH 3.0–5.0) .
- Thermal stability : Stable at ≤4°C for short-term storage; lyophilization recommended for long-term preservation .
Advanced Research Questions
Q. What in vivo models are suitable for studying NTCA carcinogenicity?
- Rodent models : Rats administered NTCA (10–50 mg/kg/day) via oral gavage develop pancreatic and hepatic tumors, mimicking human biliary exposure pathways .
- Endpoint analysis : Histopathological evaluation of tissues and quantification of DNA adducts (e.g., O⁶-carboxymethylguanine) via LC-MS/MS .
Q. How can conflicting mutagenicity data for NTCA be resolved across experimental systems?
- Ames test variability : Use Salmonella typhimurium strains TA1535 (detects base-pair substitutions) and TA98 (frameshift mutations) with metabolic activation (S9 liver homogenate) to assess context-dependent genotoxicity .
- Dose-response analysis : Apply benchmark dose (BMD) modeling to distinguish threshold effects from low-dose linear responses .
Q. What analytical techniques identify nitrosamine derivatives of NTCA in complex matrices?
- LC-MS/MS with polarity switching : Detect polar metabolites (e.g., hydroxylated NTCA) in negative ion mode and non-polar nitrosamines in positive ion mode .
- High-resolution MS (HRMS) : Use Orbitrap or Q-TOF systems to resolve isobaric interferences and confirm molecular formulas .
Q. How can studies differentiate direct vs. indirect genotoxic effects of NTCA?
- Comet assay with enzyme modification : Treat DNA with formamidopyrimidine glycosylase (Fpg) to reveal oxidative base damage versus alkylation adducts .
- Cellular models : Compare NTCA effects in repair-proficient (e.g., wild-type) and repair-deficient (e.g., XPA⁻/⁻) cell lines to isolate DNA damage mechanisms .
Q. What statistical approaches are recommended for NTCA toxicity dose-response analysis?
Q. What challenges arise in extrapolating NTCA in vitro findings to in vivo systems?
- Metabolic activation : Include co-factors (e.g., cytochrome P450 enzymes) in vitro to mimic hepatic metabolism .
- Biodistribution : Use radiolabeled NTCA (¹⁴C or ³H) to track tissue-specific accumulation and clearance rates in vivo .
Methodological Considerations
- Contradictory data resolution : Replicate studies under standardized protocols (e.g., OECD Guidelines) and validate assays with positive/negative controls .
- Data reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency, including raw MS/MS spectra and dose-response curves in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
